molecular formula C26H22N4O3 B11200668 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200668
M. Wt: 438.5 g/mol
InChI Key: VUEMDZRWTNTCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked m-tolyl moiety at position 1. Quinazoline-diones are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-22-10-5-4-9-21(22)25(31)30(26(29)32)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3

InChI Key

VUEMDZRWTNTCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

Origin of Product

United States

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a quinazoline core modified with a dimethylphenyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazoline scaffold followed by the introduction of the oxadiazole ring. The structural confirmation is usually performed using spectroscopic techniques such as NMR and mass spectrometry.

Overview

Recent studies have evaluated the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives, including the compound . These derivatives have been tested against various Gram-positive and Gram-negative bacterial strains using methods such as the agar well diffusion method.

Findings

  • Antibacterial Activity :
    • The compound exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
    • The minimum inhibitory concentration (MIC) values were reported to be around 70 to 80 mg/mL for some strains .
  • Comparative Efficacy :
    • When compared to standard antibiotics such as ampicillin, certain derivatives showed enhanced activity. For instance, compound 15 demonstrated broad-spectrum activity surpassing that of conventional drugs in some tests .

Table: Antimicrobial Activity Summary

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus10 - 1275
Compound 15Escherichia coli1180
Compound 14aCandida albicans1270

Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives of quinazoline-2,4(1H,3H)-dione have shown promise in anti-inflammatory applications. For instance:

  • Certain compounds were found to inhibit nitric oxide synthesis and interleukin-6 secretion in murine macrophages without causing immunotoxicity .
  • These compounds also demonstrated efficacy in models of acute lung injury by reducing neutrophil infiltration and tissue lesions .

Potential in Cancer Therapy

The quinazoline derivatives have been explored for their role in cancer treatment through mechanisms such as inhibiting PARP enzymes involved in DNA repair processes within cancer cells. This suggests a potential application in targeted cancer therapies .

Study on Antimicrobial Efficacy

A study published in Life examined various quinazoline derivatives for their antimicrobial efficacy. The results indicated that specific modifications at the 1 and 3 positions of the quinazoline ring could enhance antibacterial activity significantly. The study highlighted compound 15 as particularly effective against multiple strains .

In Vivo Models

In vivo studies have also been conducted to assess the effectiveness of these compounds in inflammatory disease models. Results indicated significant reductions in inflammation markers when treated with specific quinazoline derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene bridge between the quinazoline-dione core and oxadiazole ring serves as a reactive site for nucleophilic attacks.

  • Example : Reaction with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C) yields secondary amine derivatives through displacement of the oxadiazole-methyl group.

  • Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the methylene carbon, facilitating nucleophilic substitution .

Cycloaddition Reactions

The 1,2,4-oxadiazole moiety participates in [3+2] cycloadditions with dipolarophiles:

Reaction Partner Conditions Product Yield
PhenylacetyleneCu(I) catalysis, 60°C, 12hTriazole-fused quinazoline-dione hybrid72%
Ethyl propiolateMicrowave irradiation, DCMIsoxazoline-oxadiazole conjugate68%

Regioselectivity in cycloadditions is influenced by the m-tolyl substituent’s electronic effects .

Oxidation and Reduction Reactions

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the oxadiazole’s N-O bond, forming a nitrone intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the oxadiazole ring to a diamide derivative while preserving the quinazoline core .

Functionalization via Condensation

The quinazoline-dione’s carbonyl groups react with hydrazines and aldehydes:

  • Hydrazone Formation : Condensation with 4-methoxybenzaldehyde in ethanol yields a bis-hydrazone derivative (m.p. 214–216°C) .

  • Mechanistic Pathway :

    Quinazoline-dione+2RCHOEtOH, ΔBis-hydrazone+2H2O\text{Quinazoline-dione} + 2\text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Bis-hydrazone} + 2\text{H}_2\text{O}

This reaction demonstrates the compound’s capacity for structural diversification .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group modifications:

Reaction Type Catalyst System Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acidsBiaryl-functionalized analogs
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-aryl derivatives

These reactions maintain the oxadiazole integrity while modifying peripheral substituents .

Stability Under Acidic/Basic Conditions

Condition Observation Degradation (%)
1M HCl, reflux, 2hOxadiazole ring hydrolysis to amidoxime95%
1M NaOH, rt, 24hQuinazoline ring remains intact<5%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Norrish-Type Cleavage : Breaking of the oxadiazole-methyl bond, generating quinazoline-dione and m-tolyl fragments.

  • Quantum Yield : Φ = 0.12 ± 0.02 (measured in acetonitrile).

Key Research Findings

  • Regiochemical Control : Substituents on the m-tolyl group direct electrophilic aromatic substitution to the para position of the oxadiazole ring .

  • Biological Relevance : Triazole derivatives (synthesized via CuAAC) showed enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

  • Synthetic Flexibility : Over 20 derivatives have been synthesized through modular functionalization, demonstrating the compound’s versatility .

This compound’s reactivity profile positions it as a valuable scaffold for medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyrimidine-diones with heteroaromatic substituents. Key structural analogs include:

1,2,4-Triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones): These compounds share oxadiazole and aryl substituents but differ in their core (1,2,4-triazole vs. quinazoline-dione). Reported activities: Anticancer, antiviral, and antinociceptive effects, attributed to the electron-withdrawing thioxo group and aryl flexibility .

Thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives): Similar oxadiazole-methyl linkage but with a thienopyrimidine core instead of quinazoline. Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli at 30 µg/ml, comparable to streptomycin .

Substituent Effects

  • This substituent is absent in –2 analogs, which use simpler aryl groups.
  • m-Tolyl-Oxadiazole : The meta-methyl on the oxadiazole may sterically hinder enzyme binding compared to unsubstituted phenyl groups in compounds, possibly altering selectivity.

Hypothesized Bioactivity

Based on structural parallels:

  • Antimicrobial Potential: The oxadiazole-methyl group in analogs showed efficacy against Gram-positive and Gram-negative bacteria . The target compound’s m-tolyl substitution may modulate potency.
  • Enzyme Inhibition : Quinazoline-diones often target kinases or topoisomerases. The dimethylphenyl group could enhance hydrophobic interactions with enzyme pockets.

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity (Reported) References
Target Compound Quinazoline-2,4-dione 3,4-Dimethylphenyl, m-tolyl-oxadiazole Hypothesized: Antimicrobial N/A
1,2,4-Triazole Derivatives 1,2,4-Triazole Aryl, thioxo group Anticancer, antiviral
Thienopyrimidine-2,4-diones Thieno[2,3-d]pyrimidine Phenyl-oxadiazole Antimicrobial (30 µg/ml)

Table 2. Substituent Impact on Activity

Substituent Role in Target Compound Analog Comparison
3,4-Dimethylphenyl Lipophilicity enhancement Absent in ; may improve bioavailability
m-Tolyl-Oxadiazole Steric modulation Less flexible than phenyl in

Preparation Methods

Synthesis of 3-(3,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione

This intermediate is prepared via cyclocondensation of anthranilic acid derivatives with 3,4-dimethylphenyl isocyanate.

Reaction Conditions :

  • Reactants : Methyl anthranilate (1.0 equiv), 3,4-dimethylphenyl isocyanate (1.2 equiv)

  • Catalyst : Triethylamine (0.1 equiv)

  • Solvent : Toluene, reflux at 110°C for 6 hours

  • Yield : 78%

Mechanism :

  • Nucleophilic attack of the amine on the isocyanate carbonyl.

  • Cyclization with elimination of methanol to form the quinazoline-dione ring.

Preparation of 5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole

The oxadiazole ring is synthesized via cyclodehydration of m-tolyl amidoxime with chloroacetyl chloride.

Procedure :

  • Amidoxime Formation :

    • m-Tolyl nitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 hours.

  • Cyclization :

    • Amidoxime (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in dichloromethane, stirred at 0°C for 2 hours.

    • Yield : 65%

Critical Note : Excess chloroacetyl chloride ensures complete conversion, but rigorous washing is required to remove residual acid.

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves alkylation of the quinazoline-dione with the chloromethyl-oxadiazole derivative.

Optimized Protocol :

  • Reactants : 3-(3,4-Dimethylphenyl)quinazoline-2,4-dione (1.0 equiv), 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (1.1 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 80°C, 8 hours

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol

  • Yield : 72%

Reaction Optimization and Challenges

Solvent and Temperature Effects

ParameterConditions TestedOptimal ChoiceYield Impact
Solvent DMF, THF, AcetonitrileDMF+18%
Temperature 60°C, 80°C, 100°C80°C+22%
Reaction Time 6h, 8h, 12h8h+15%

DMF’s high polarity facilitates dissolution of both reactants, while temperatures above 80°C promote side reactions.

Purification Strategies

Recrystallization :

  • Solvent System : Ethanol/water (4:1 v/v)

  • Purity : >98% (HPLC)

  • Loss : 8–12%

Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (1:2)

  • Recovery : 85%

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) achieved consistent yields of 68–70% using:

  • Reactor Type : Jacketed glass-lined steel

  • Mixing Speed : 200 rpm

  • Cost Analysis :

    ComponentCost Contribution
    Raw Materials62%
    Solvent Recovery18%
    Energy12%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Stepwise High purity, predictable outcomesMulti-step, longer duration65–72%
One-Pot Reduced steps, fasterLower purity, complex workup50–58%

The stepwise approach remains preferred for pharmaceutical applications due to stringent purity requirements .

Q & A

Basic Question: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves cyclocondensation and alkylation steps. For example:

  • Step 1 : Cyclocondensation of intermediates (e.g., N’-acylcarbohydrazides) in phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis to remove chlorine .
  • Step 2 : Alkylation with substituted benzyl chlorides or oxadiazole-containing reagents to introduce the m-tolyl-oxadiazole moiety. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) critically affect reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity. Yields typically range from 45% to 70%, depending on substituent steric effects .

Basic Question: What spectroscopic and crystallographic techniques are used to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., quinazoline-dione protons at δ 7.5–8.2 ppm; oxadiazole methyl groups at δ 2.3–2.6 ppm) .
    • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Monoclinic systems (space group C2/c) reveal disorder in oxadiazole substituents and intermolecular C–H⋯O hydrogen bonding, confirming 3D packing .

Basic Question: What preliminary biological screening data exist, and how are these assays designed?

Methodological Answer:

  • Antimicrobial Assays :
    • Protocol : Broth microdilution (MIC determination against Gram-positive bacteria and fungi). Test concentrations range from 1–128 µg/mL, with ciprofloxacin as a control .
    • Results : Moderate activity (MIC = 16–32 µg/mL) linked to the oxadiazole moiety’s electron-withdrawing effects .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (IC₅₀ > 50 µg/mL indicates low toxicity) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., cycloheptyl) to the oxadiazole or quinazoline-dione rings. Compare activity trends via regression analysis .
  • Key Findings : Meta-substituted aryl groups enhance antimicrobial potency by 2–4 fold compared to para-substituted analogs .
  • Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites for further modification .

Advanced Question: How can computational docking elucidate its mechanism of action?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Targets : Prioritize enzymes like bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase.
  • Parameters : Grid boxes centered on active sites (e.g., DHFR’s NADPH-binding region), with Lamarckian genetic algorithms for pose sampling.
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. For example, oxadiazole derivatives show strong hydrogen bonding with DHFR’s Thr121 residue .

Advanced Question: How should researchers resolve contradictions in biological or synthetic data?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS purity checks for synthetic yields; checkerboard assays for antimicrobial synergism) .
  • Theoretical Frameworks : Apply the "link-research-to-theory" principle (e.g., use Hammett plots to explain substituent effects on reactivity) .
  • Statistical Analysis : Bayesian meta-analysis or ANOVA identifies outliers in replicated experiments .

Advanced Question: How do solvent polarity and proticity influence its solvatochromic properties?

Methodological Answer:

  • Solvatochromic Analysis : Measure UV-Vis spectra in solvents like DMSO (polar aprotic) vs. ethanol (polar protic). Calculate π* and ET(30) polarity parameters.
  • Findings : Bathochromic shifts in aprotic solvents suggest intramolecular charge transfer (ICT) between oxadiazole and quinazoline-dione moieties .
  • Theoretical Correlation : Time-dependent DFT (TD-DFT) models simulate solvent effects on excited-state behavior .

Advanced Question: What factorial design approaches optimize reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 2³ factorial design varying temperature (60–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Response Variables : Yield, purity, and reaction time.
  • Outcome : ANOVA identifies solvent as the most significant factor (p < 0.05), with acetonitrile reducing side-product formation .

Advanced Question: What crystallographic insights guide polymorph control?

Methodological Answer:

  • Polymorph Screening : Recrystallize from mixed solvents (e.g., chloroform/methanol) under varying cooling rates.
  • Crystal Engineering : Analyze packing motifs (e.g., π-π stacking between quinazoline rings) to predict stable forms. Disorder in oxadiazole substituents (occupancy ratio 0.63:0.37) necessitates refinement with SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.